molecular formula C21H22FNO6 B2741629 ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate CAS No. 1021093-49-1

ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate

Cat. No. B2741629
CAS RN: 1021093-49-1
M. Wt: 403.406
InChI Key: JCXUYDZRTLDHFX-UHFFFAOYSA-N
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Description

Ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H22FNO6 and its molecular weight is 403.406. The purity is usually 95%.
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Scientific Research Applications

Inhibitors of Mycobacterium Tuberculosis

A study designed and synthesized a series of compounds, including ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate derivatives, to target Mycobacterium tuberculosis. These compounds were evaluated for their antituberculosis activity and showed promise as inhibitors of the GyrB ATPase and DNA gyrase of Mycobacterium tuberculosis, with one compound demonstrating significant activity across all tests, including a minimum inhibitory concentration (MIC) against MTB and low cytotoxicity at relevant concentrations (V. U. Jeankumar et al., 2013).

Crystal Structure and Antimicrobial Activities

Another study focused on the synthesis of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, a related compound, through Knoevenagel condensation. This work highlights the structural and antimicrobial properties of the synthesized molecule, providing a foundation for further research into related compounds, including ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate. The structure was confirmed via X-ray diffraction, and the compound exhibited antifungal and antimicrobial activities (A. D. Kumar et al., 2016).

Synthesis and Transformation of Heterocyclic Compounds

Research into the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones from ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate demonstrates the compound's utility in generating novel heterocyclic structures. These findings underline the potential of ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate in the synthesis and transformation of related chemical entities, contributing to the development of new pharmacologically relevant compounds (P. S. Lebedˈ et al., 2012).

Antimicrobial and Antifungal Efficacy

The synthesis and evaluation of related compounds, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, through Knoevenagel condensation reactions have been shown to possess significant antimicrobial and antifungal activities. These studies contribute to understanding the broader antimicrobial potential of compounds in this chemical class, including ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate (Ajay Kumar Kariyappa et al., 2016).

properties

IUPAC Name

ethyl 1-[5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO6/c1-2-27-21(26)15-7-9-23(10-8-15)20(25)18-11-17(24)19(13-29-18)28-12-14-3-5-16(22)6-4-14/h3-6,11,13,15H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXUYDZRTLDHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate

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